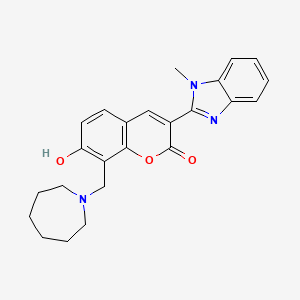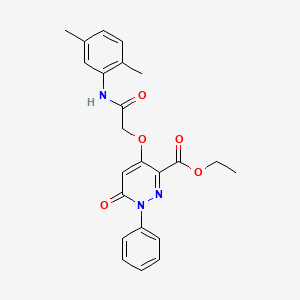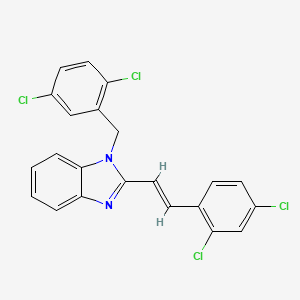![molecular formula C17H15N3O4S B2946667 N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-59-0](/img/structure/B2946667.png)
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of benzamide . Benzamides are a significant class of amide compounds, which have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamide compounds are often synthesized from benzoic acids and amine derivatives .Molecular Structure Analysis
The compound likely contains a benzothiazole ring, which is a heterocyclic compound. It also has a nitro group (-NO2), a methoxyethyl group (-OCH2CH3), and a benzamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a compound with a structure similar to this one, N-[6-Ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, has a density of 1.3±0.1 g/cm3, a boiling point of 697.8±65.0 °C at 760 mmHg, and a molar refractivity of 142.9±0.5 cm3 .作用机制
The mechanism of action of N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In Alzheimer's disease, it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In biochemistry, it has been used as a fluorescent probe to detect protein-protein interactions.
实验室实验的优点和局限性
One of the major advantages of N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its fluorescent properties, which make it an excellent tool for studying protein-protein interactions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide. One direction is to further investigate its potential as an anticancer agent and a treatment for Alzheimer's disease. Another direction is to explore its use in materials science, particularly in the synthesis of functional materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成方法
The synthesis of N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide involves the reaction between 2-aminothiophenol and 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
科学研究应用
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In biochemistry, it has been used as a fluorescent probe to detect protein-protein interactions. In materials science, it has been used as a building block for the synthesis of functional materials.
安全和危害
属性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-10-9-19-14-8-7-13(20(22)23)11-15(14)25-17(19)18-16(21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVIICDQCOMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2946587.png)
![2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2946589.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2946590.png)




![N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2946596.png)
![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)
![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)
![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)